1-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-proline
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Overview
Description
1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromoacetylpyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The resulting ester is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of photoactive materials and as a component in smart materials.
Mechanism of Action
The mechanism of action of 1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase, thereby exhibiting antimicrobial activity . Additionally, its photoactive properties can be utilized in the design of smart materials that respond to light stimuli .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin backbone and exhibit comparable biological activities.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with distinct substituents that influence its chemical and biological properties.
Uniqueness
1-{2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine-2-carboxylic acid moiety, in particular, differentiates it from other coumarin derivatives and contributes to its unique properties.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-3-12-9-17(21)26-16-10-13(6-7-14(12)16)25-11(2)18(22)20-8-4-5-15(20)19(23)24/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,23,24)/t11?,15-/m0/s1 |
InChI Key |
JDCPRLYIRIIRKP-MHTVFEQDSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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